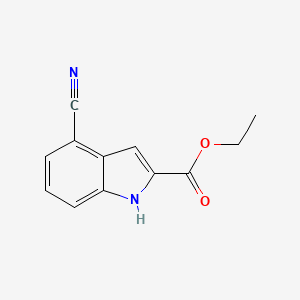Ethyl 4-cyano-1H-indole-2-carboxylate
CAS No.:
Cat. No.: VC14429479
Molecular Formula: C12H10N2O2
Molecular Weight: 214.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H10N2O2 |
|---|---|
| Molecular Weight | 214.22 g/mol |
| IUPAC Name | ethyl 4-cyano-1H-indole-2-carboxylate |
| Standard InChI | InChI=1S/C12H10N2O2/c1-2-16-12(15)11-6-9-8(7-13)4-3-5-10(9)14-11/h3-6,14H,2H2,1H3 |
| Standard InChI Key | WNNIWIDWIHSDHK-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC2=C(C=CC=C2N1)C#N |
Introduction
Chemical Identity and Structural Properties
Ethyl 4-cyano-1H-indole-2-carboxylate belongs to the indole carboxylate family, with a molecular formula of and a molecular weight of 230.22 g/mol . The compound’s structure features a planar indole nucleus, with a cyano group (–CN) at position 4 and an ethyl ester (–COOEt) at position 2 (Fig. 1). These substituents confer distinct electronic and steric properties, influencing its reactivity and intermolecular interactions.
Table 1: Physicochemical Properties of Ethyl 4-Cyano-1H-Indole-2-Carboxylate
| Property | Value | Source |
|---|---|---|
| CAS Number | 104291-81-8 | |
| Molecular Weight | 230.22 g/mol | |
| Density | 1.3 g/cm³ | |
| Boiling Point | 493.8°C at 760 mmHg | |
| Flash Point | 252.4°C | |
| Solubility | Low in water; soluble in DMSO |
The cyano group’s electron-withdrawing nature enhances the electrophilicity of the indole ring, facilitating nucleophilic substitutions at adjacent positions . Meanwhile, the ethyl ester group improves lipid solubility, a critical factor in drug design for membrane permeability .
Biological Activity and Mechanistic Insights
Antiviral Applications
Indole-2-carboxylates exhibit inhibitory effects on HIV-1 integrase, a key enzyme in viral replication. Docking studies reveal that the indole nitrogen and 2-carboxylate group chelate two Mg²⁺ ions in the integrase active site, while the aromatic core engages in π-stacking with viral DNA . For example, compound 1 (indole-2-carboxylic acid) showed an IC₅₀ of 32.37 μM, underscoring the scaffold’s potential . The cyano group in ethyl 4-cyano-1H-indole-2-carboxylate may further stabilize these interactions by increasing electron density at the binding interface.
Table 2: Inhibitory Activity of Selected Indole-2-Carboxylate Derivatives
| Compound | IC₅₀ (μM) | Target | Key Structural Feature |
|---|---|---|---|
| 1 | 32.37 | HIV-1 Integrase | Unsubstituted indole core |
| 17a | 3.11 | HIV-1 Integrase | C6 halogenated benzene |
| Ethyl 4-cyano... | N/A | Potential scaffold | C4 cyano, C2 ethyl ester |
Analytical Characterization
Spectroscopic Methods
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume